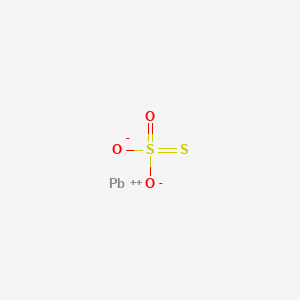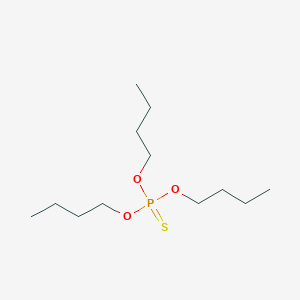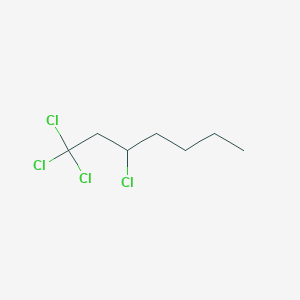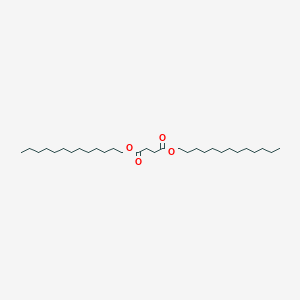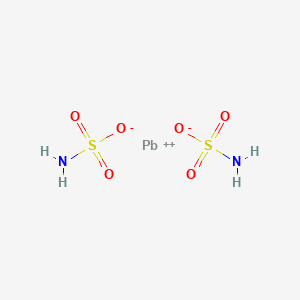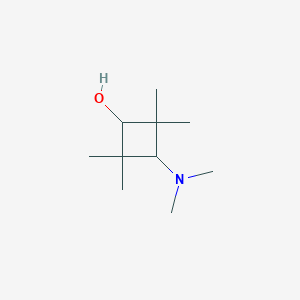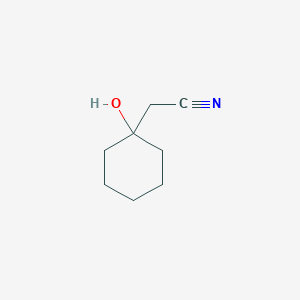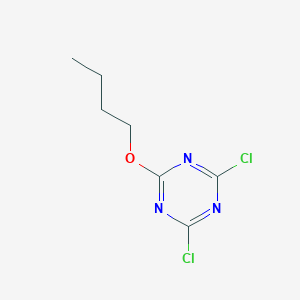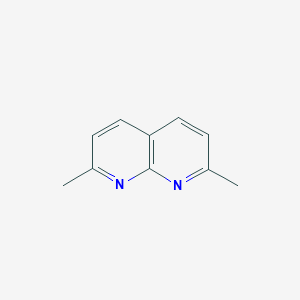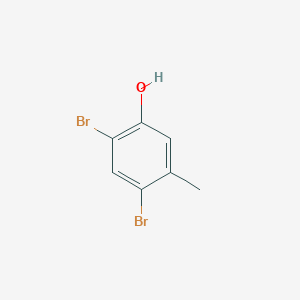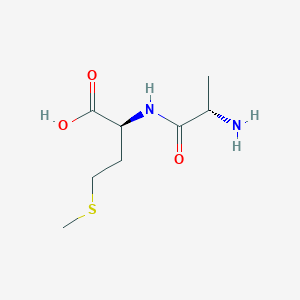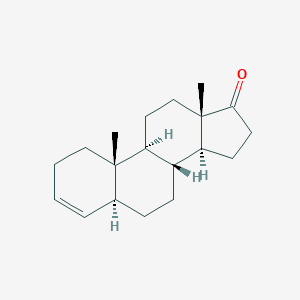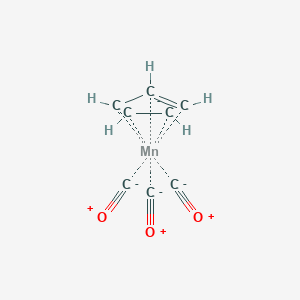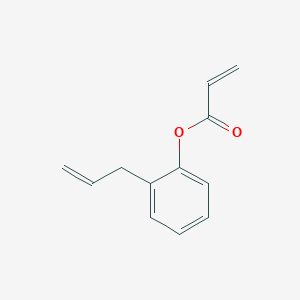
2-(Prop-2-en-1-yl)phenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)phenyl prop-2-enoate, also known as cinnamyl cinnamate, is a chemical compound that belongs to the family of cinnamates. It is commonly used in the fragrance and flavor industry due to its sweet, spicy, and floral aroma. Moreover, it has been extensively researched for its potential applications in various fields, such as medicine, agriculture, and cosmetics. In
Wirkmechanismus
The mechanism of action of 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Moreover, it has been shown to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
Cinnamyl cinnamate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and prevent oxidative damage to cells. Moreover, it has been shown to induce apoptosis in cancer cells and enhance the growth of plants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate in lab experiments include its low toxicity, easy availability, and low cost. Moreover, it has been extensively researched, and its mechanism of action is well understood. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Moreover, its effectiveness can vary depending on the concentration and purity of the compound used.
Zukünftige Richtungen
There are several future directions for research on 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate. In medicine, it can be further investigated for its potential anti-cancer properties and its ability to modulate the immune system. In agriculture, it can be further studied for its potential to enhance plant growth and improve crop yield. Moreover, its potential applications in the food and cosmetics industry can be further explored.
Synthesemethoden
Cinnamyl cinnamate can be synthesized by the esterification of cinnamic acid and 2-(Prop-2-en-1-yl)phenyl prop-2-enoate alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction occurs under reflux conditions with the removal of water as a byproduct. The yield of the reaction can be improved by using excess 2-(Prop-2-en-1-yl)phenyl prop-2-enoate alcohol and a Dean-Stark apparatus for water removal.
Wissenschaftliche Forschungsanwendungen
Cinnamyl cinnamate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties. It has been used as a natural preservative in food and cosmetics due to its ability to inhibit the growth of bacteria and fungi. Moreover, it has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
In agriculture, 2-(Prop-2-en-1-yl)phenyl prop-2-enoate cinnamate has been used as a natural insecticide and repellent due to its toxicity towards insects. It has also been shown to enhance the growth of plants and improve their resistance to stress.
Eigenschaften
CAS-Nummer |
14925-75-8 |
|---|---|
Produktname |
2-(Prop-2-en-1-yl)phenyl prop-2-enoate |
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2-prop-2-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2 |
InChI-Schlüssel |
MVHITVMIKXLDKZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OC(=O)C=C |
Kanonische SMILES |
C=CCC1=CC=CC=C1OC(=O)C=C |
Andere CAS-Nummern |
14925-75-8 |
Synonyme |
(2-prop-2-enylphenyl) prop-2-enoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



